Pinusolidic acid

Descripción general

Descripción

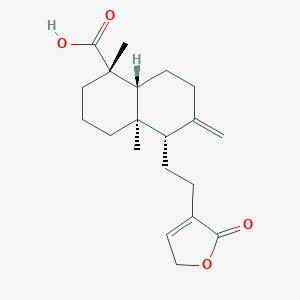

Pinusolidic acid is a diterpene lactone . It is a natural product found in Calocedrus formosana, Taiwanofungus camphoratus, and other organisms .

Synthesis Analysis

A phytochemical study of n-hexane and ethyl acetate extracts of Pinus dalatensis Ferré leaves led to the isolation of 11 compounds, including pinusolidic acid .Molecular Structure Analysis

The molecular formula of Pinusolidic acid is C20H28O4 . The IUPAC name is (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid .Chemical Reactions Analysis

Pinusolidic acid is a platelet-activating factor (PAF) inhibitor with an IC50 of 23 μM . It was isolated from the leaves of Pinus dalatensis Ferré .Physical And Chemical Properties Analysis

The molecular weight of Pinusolidic acid is 332.4 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 .Aplicaciones Científicas De Investigación

Application in Virology

Specific Scientific Field

This application falls under the field of Virology, specifically in the research of treatments for COVID-19 .

Summary of the Application

Pinusolidic acid, along with other phytochemical compounds like α-cadinol and ferruginol, has been isolated from Chamaecyparis obtuse and has shown effectiveness against SARS-CoV . These findings suggest that Pinusolidic acid could potentially be used in the treatment of COVID-19.

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source. However, the general approach involves isolating Pinusolidic acid from Chamaecyparis obtuse and testing its effectiveness against SARS-CoV .

Results or Outcomes

The study found that Pinusolidic acid was effective against SARS-CoV . However, the specific quantitative data or statistical analyses were not provided in the source.

Application in Pharmacology

Specific Scientific Field

This application falls under the field of Pharmacology, specifically in the research of Platelet-activating Factor (PAF) inhibitors .

Summary of the Application

Pinusolidic acid is a platelet-activating factor (PAF) inhibitor . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation, inflammation, and anaphylaxis. Therefore, PAF inhibitors like Pinusolidic acid have potential therapeutic applications in conditions where these functions are harmful.

Methods of Application or Experimental Procedures

Pinusolidic acid was isolated and its inhibitory effect on PAF was tested. The IC50 value (the concentration of inhibitor where the response is reduced by half) was determined to be 23 μM .

Results or Outcomes

Pinusolidic acid was found to be a PAF inhibitor with an IC50 of 23 μM . This suggests that it could potentially be used in the treatment of conditions where PAF-mediated functions are harmful.

Direcciones Futuras

Phytochemicals like Pinusolidic acid have demonstrated activity against coronaviruses through mechanisms such as viral entry inhibition, inhibition of replication enzymes, and virus release blockage . Therefore, along with other drugs currently tested against COVID-19, plant-based drugs should be included for speedy development of COVID-19 treatment .

Propiedades

IUPAC Name |

(1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-13-5-8-16-19(2,10-4-11-20(16,3)18(22)23)15(13)7-6-14-9-12-24-17(14)21/h9,15-16H,1,4-8,10-12H2,2-3H3,(H,22,23)/t15-,16+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQSDRHZGCMBKG-FIYPYCPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CCOC3=O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pinusolidic acid | |

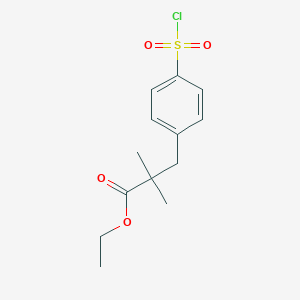

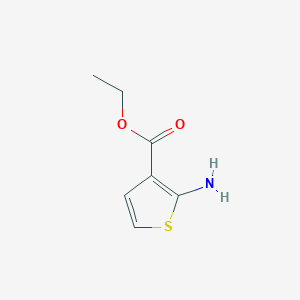

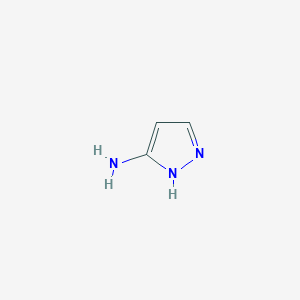

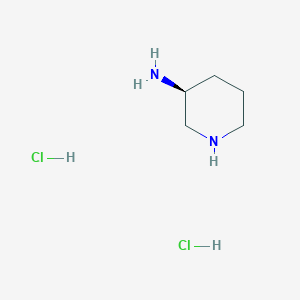

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone](/img/structure/B16468.png)